3,5-Dichloro-2,4-difluorophenylboronic acid
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Overview
Description
3,5-Dichloro-2,4-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H3BCl2F2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4-difluorophenylboronic acid typically involves the hydroboration of 3,5-dichloro-2,4-difluorophenyl halides. One common method is the reaction of 3,5-dichloro-2,4-difluorophenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a borane.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound, where the phenyl ring of this compound is coupled with another aryl group.
Oxidation: The major product is a boronate ester.
Reduction: The major product is a borane derivative.
Scientific Research Applications
3,5-Dichloro-2,4-difluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,4-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Dichloro-2,4-difluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This unique substitution pattern enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids .
Properties
IUPAC Name |
(3,5-dichloro-2,4-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F2O2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZBQNCGUIKIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)Cl)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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